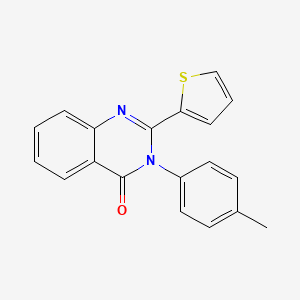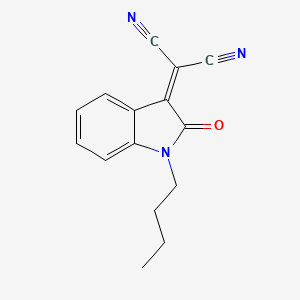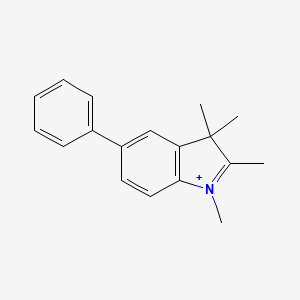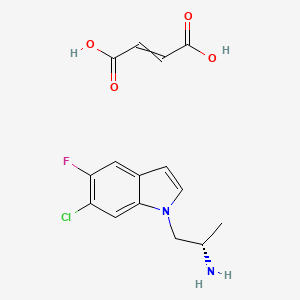![molecular formula C31H28ClN7O2 B15150706 N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide](/img/structure/B15150706.png)
N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THZ2 is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a key enzyme involved in the regulation of the cell cycle and transcription. THZ2 has shown significant potential in inhibiting the growth of various cancer cells, including triple-negative breast cancer, small cell lung cancer, and ovarian cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
THZ2 is synthesized through a series of chemical reactions involving the formation of a benzimidic acid derivative. The solubility of THZ2 in dimethyl sulfoxide (DMSO) is greater than 28.3 mg/mL, and it is insoluble in water. The compound can be stored at -20°C for several months .
Industrial Production Methods
The industrial production of THZ2 involves the large-scale synthesis of its chemical precursors followed by the final assembly of the compound. The process requires precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in DMSO for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
THZ2 undergoes various chemical reactions, including covalent binding to its target enzyme, cyclin-dependent kinase 7. This binding inhibits the phosphorylation of RNA polymerase II, thereby suppressing transcriptional activity .
Common Reagents and Conditions
The synthesis of THZ2 involves the use of reagents such as benzimidic acid derivatives, dimethyl sulfoxide, and other organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations .
Major Products Formed
The primary product formed from the reactions involving THZ2 is the covalent complex with cyclin-dependent kinase 7. This complex inhibits the enzyme’s activity, leading to the suppression of cancer cell growth .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
THZ2 exerts its effects by covalently binding to cyclin-dependent kinase 7, thereby inhibiting its activity. Cyclin-dependent kinase 7 is involved in the phosphorylation of RNA polymerase II, which is essential for transcription initiation. By inhibiting this enzyme, THZ2 suppresses the transcription of genes that are critical for cancer cell survival and proliferation .
Comparación Con Compuestos Similares
THZ2 is unique in its selectivity and potency as a cyclin-dependent kinase 7 inhibitor. Similar compounds include:
THZ1: Another cyclin-dependent kinase 7 inhibitor that has shown potent anti-cancer activity.
ICEC0942 (CT7001): A selective cyclin-dependent kinase 7 inhibitor currently in clinical trials for cancer treatment.
SY-1365 and SY-5609: Cyclin-dependent kinase 7 inhibitors that have demonstrated efficacy in preclinical studies.
THZ2 stands out due to its high selectivity for cyclin-dependent kinase 7 and its ability to inhibit the growth of a wide range of cancer cells .
Propiedades
Fórmula molecular |
C31H28ClN7O2 |
|---|---|
Peso molecular |
566.1 g/mol |
Nombre IUPAC |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[4-(dimethylamino)but-2-enoylamino]benzamide |
InChI |
InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38) |
Clave InChI |
FONRCZUZCHXWBD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-{2-[13-({[(4-methylphenyl)sulfonyl]amino}acetyl)-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15150625.png)
![N-cyclohexyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150632.png)
![3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one](/img/structure/B15150635.png)


![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B15150657.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150663.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[4-(naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoate](/img/structure/B15150677.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B15150687.png)
![N,N'-bis(4-bromophenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide](/img/structure/B15150691.png)

![4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B15150730.png)
